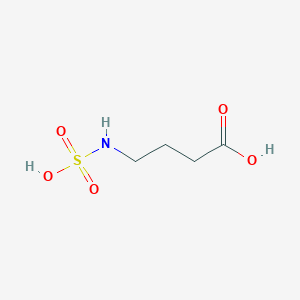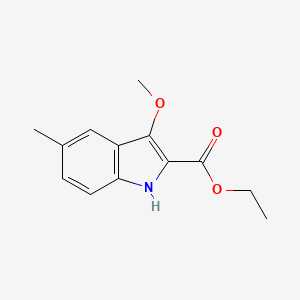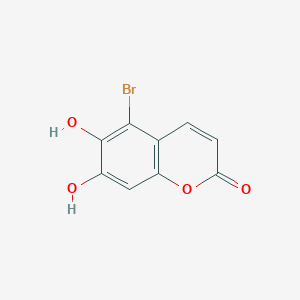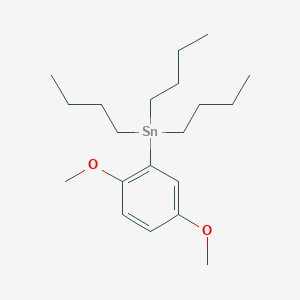
Stannane, tributyl(2,5-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tributyl(2,5-dimethoxyphenyl)-: is an organotin compound with the molecular formula C20H36O2Sn and a molecular weight of 427.21 g/mol . This compound is part of the broader class of organotin compounds, which are known for their versatility in organic synthesis and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Stannane, tributyl(2,5-dimethoxyphenyl)- typically involves the Stille cross-coupling reaction . This reaction is a palladium-catalyzed process that forms carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide . The reaction conditions often include the use of Pd(OAc)2 as a catalyst, XPhos as a ligand, and CsF as a base in a solvent like t-BuOH .
Industrial Production Methods: While specific industrial production methods for Stannane, tributyl(2,5-dimethoxyphenyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxicity of organotin compounds .
Análisis De Reacciones Químicas
Types of Reactions: Stannane, tributyl(2,5-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the tin-hydride bond to a tin-oxide bond.
Reduction: The compound can be reduced to form different organotin hydrides.
Substitution: This involves the replacement of one or more of the butyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include or .
Reduction: Reagents like or are often used.
Substitution: Conditions typically involve the use of palladium catalysts and various organic halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides , while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Stannane, tributyl(2,5-dimethoxyphenyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Stannane, tributyl(2,5-dimethoxyphenyl)- exerts its effects involves the formation of organotin intermediates that participate in various chemical reactions. These intermediates can interact with molecular targets such as enzymes and receptors , leading to the desired chemical transformations . The pathways involved often include radical mechanisms and transition metal-catalyzed processes .
Comparación Con Compuestos Similares
- Tributylphenylstannane
- Tributyl(4-fluorophenyl)stannane
- Tributyl(mesityl)stannane
Comparison: Stannane, tributyl(2,5-dimethoxyphenyl)- is unique due to the presence of the 2,5-dimethoxyphenyl group , which imparts specific electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and stability . Compared to other similar compounds, it offers distinct advantages in terms of reactivity and application scope .
Propiedades
Número CAS |
142732-64-7 |
|---|---|
Fórmula molecular |
C20H36O2Sn |
Peso molecular |
427.2 g/mol |
Nombre IUPAC |
tributyl-(2,5-dimethoxyphenyl)stannane |
InChI |
InChI=1S/C8H9O2.3C4H9.Sn/c1-9-7-3-5-8(10-2)6-4-7;3*1-3-4-2;/h3-5H,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
XQNYETOJTWHACM-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


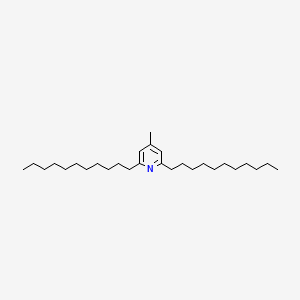
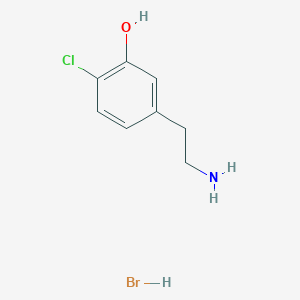
![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)


![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
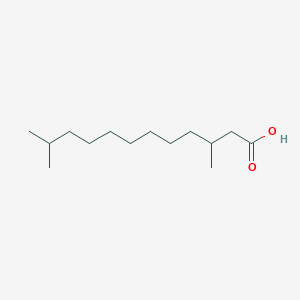
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
